Heptane, 1-bromo-6-fluoro-6-methyl- is an organic compound with the molecular formula . This compound is classified as a brominated and fluorinated alkane, specifically a derivative of heptane. The structure features a bromine atom and a fluorine atom attached to the first carbon and the sixth carbon, respectively, alongside a methyl group on the sixth carbon. This unique substitution pattern contributes to its chemical properties and potential applications in various fields of research and industry .
Heptane, 1-bromo-6-fluoro-6-methyl- primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which acts as a good leaving group. The compound can participate in several types of reactions:
The major products from these reactions depend on the specific nucleophile or base used. For instance, using hydroxide ions would yield 6-fluoro-6-methylheptanol.
The synthesis of Heptane, 1-bromo-6-fluoro-6-methyl- typically involves the bromination of 6-fluoro-6-methylheptane. This process can be achieved using bromine () in the presence of a radical initiator such as ultraviolet light or peroxides. The reaction proceeds via a free radical mechanism where bromine radicals abstract hydrogen atoms from the substrate to form carbon radicals that can react further with bromine .
In industrial settings, continuous flow reactors may be utilized to enhance mixing and heat transfer during synthesis. Optimizing reaction conditions and using catalysts can improve yield and purity.
Heptane, 1-bromo-6-fluoro-6-methyl- has potential applications in:
Heptane, 1-bromo-6-fluoro-6-methyl- can be compared to several other halogenated alkanes:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Bromoheptane | Lacks fluorine and methyl group on the sixth carbon. | |
| 1-Bromo-3-methylbutane | Shorter chain with a methyl group on the third carbon. | |
| 1-Bromo-2-methylpropane | Even shorter chain with a methyl group on the second carbon. | |
| 1-Fluoroheptane | Lacks bromine but retains heptane structure. |
Uniqueness: Heptane, 1-bromo-6-fluoro-6-methyl- is unique due to its specific substitution pattern that influences its reactivity and potential applications compared to other halogenated alkanes. The combination of both bromine and fluorine atoms along with a methyl group creates distinct steric and electronic properties that differentiate it from similar compounds.
The molecular formula C₈H₁₆BrF (average mass: 211.118 g/mol) defines a seven-carbon chain (heptane) with substituents at positions 1 and 6. The bromine atom occupies the terminal carbon (C1), while the fluorine and methyl groups are bonded to C6, creating a geminal di-substituted carbon. This arrangement introduces steric and electronic effects:
A theoretical 3D model predicts gauche conformations dominating due to steric hindrance between the methyl group and adjacent substituents.
The systematic IUPAC name 1-bromo-6-fluoro-6-methylheptane follows priority rules where bromine (higher atomic number) receives the lower positional index. Key identifiers include:
The compound’s structural isomer, 1-bromo-5-fluoro-5-methylheptane (CAS: N/A), differs in fluorine and methyl positioning, altering physicochemical properties.
The geminal fluorine and methyl groups on C6 create a chiral center, yielding two enantiomers (R and S configurations). However, radical halogenation synthesis (e.g., using N-bromosuccinimide) typically produces a racemic mixture due to planar radical intermediates reacting equally from both faces.
Conformational preferences in solution depend on solvent polarity:
Nuclear magnetic resonance (NMR) analysis would reveal complex splitting patterns due to coupling between fluorine (¹⁹F) and adjacent protons (¹H).
Key differences arise from fluorine’s electronegativity: